Product packaging for CAY10564(Cat. No.:)

CAY10564

Cat. No.: B1157216
M. Wt: 215.7
InChI Key: YCOSQMHGRDRAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Nitric Oxide (NO) in Biological Systems and Signaling

Nitric oxide (NO), a small, highly diffusible gaseous free radical, is a pivotal signaling molecule found throughout biological systems. cusabio.comwikipedia.org It is synthesized endogenously by a family of enzymes known as nitric oxide synthases (NOSs), which convert the amino acid L-arginine into NO and L-citrulline. cusabio.commdpi.com NO's unique chemical properties, including its solubility in both aqueous and lipid environments and its short half-life, allow it to rapidly diffuse across cell membranes and mediate diverse signaling pathways. cusabio.comwikipedia.org

NO is involved in numerous physiological functions, including the regulation of vascular tone, neurotransmission, immune responses, and platelet function. cusabio.comwikipedia.orgmdpi.comnih.gov In the cardiovascular system, NO produced by endothelial NOS (eNOS) is essential for maintaining vascular integrity, inhibiting platelet aggregation, and promoting the relaxation of vascular smooth muscle cells, thereby influencing blood pressure. wikipedia.orgmdpi.com In the nervous system, NO acts as a neuromediator with roles in memory formation and the coordination of neuronal activity and blood flow. nih.gov NO also plays a role in the immune response and inflammatory processes. cusabio.comnih.gov

The mechanisms by which NO exerts its effects are varied. A primary mechanism involves the activation of soluble guanylate cyclase (sGC), leading to increased intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG) and triggers downstream signaling cascades. wikipedia.orgmdpi.com Additionally, NO can mediate signaling through post-translational modification of proteins, notably via S-nitrosylation. mdpi.comnih.govbiomolther.org

The Significance of S-Nitrosothiols (RSNOs) as Endogenous and Exogenous NO Donors

S-Nitrosothiols (RSNOs), characterized by the general structure RSNO (where R is an organic group, often containing a cysteine residue), are formed by the reversible reaction between a nitrosating species and a thiol group. nih.govbiomolther.orgpdx.edu They are of significant interest in NO biology because they serve as both endogenous reservoirs and transporters of NO, and as a class of compounds that can be synthesized exogenously for therapeutic purposes. nih.govpdx.eduosti.gov

Endogenous RSNOs, such as S-nitrosoglutathione (GSNO) and S-nitrosoalbumin, are present under basal physiological conditions and their concentrations can increase during inflammatory states. nih.govbiomolther.org They are believed to play a crucial role in mediating NO signaling through the S-nitrosylation of proteins, a post-translational modification that can alter protein function, conformation, and interactions. nih.govbiomolther.orgrsc.orgmdpi.com This process is considered a key mechanism by which NO exerts its diverse biological effects. biomolther.orgrsc.org

Exogenous RSNOs are synthetic compounds designed to release NO under specific conditions, mimicking the actions of endogenous NO. nih.govosti.govrsc.org They have been widely used in experimental settings as NO donors and are being explored for their therapeutic potential in various diseases where NO dysfunction is implicated, such as cardiovascular disorders and metabolic diseases. nih.govbiomolther.orgosti.gov The release of NO from RSNOs can be triggered by various stimuli, including heat, light, and metal ions. osti.govrsc.org The stability and reactivity of RSNOs, and thus their NO-releasing properties, are influenced by the nature of the 'R' group and environmental factors such as pH and the presence of catalysts. nih.govosti.gov

Contextualization of CAY10564 within the Landscape of NO-Releasing Chemical Compounds

This compound is a chemical compound that falls within the class of S-nitrosothiols. As such, its significance is directly linked to the roles of RSNOs as discussed above – specifically, its potential to act as an NO donor. While general information on NO and RSNOs is widely available, detailed published research specifically and solely focusing on the biological activity and detailed properties of this compound appears to be limited in the provided search results.

Based on its classification as an S-nitrosothiol, this compound is expected to possess the core characteristic of this group: the ability to release nitric oxide under appropriate conditions. Like other synthetic RSNOs, this compound could be utilized in research to investigate the effects of NO release in various biological systems or potentially explored for therapeutic applications where controlled NO delivery is desired. The specific chemical structure of the 'R' group in this compound would dictate its stability, solubility, and the kinetics of its NO release, distinguishing it from other RSNOs like GSNO or S-nitroso-N-acetylpenicillamine (SNAP). nih.govosti.gov

Research involving this compound would likely focus on characterizing its NO-donating capacity, its stability under different conditions, and its effects on specific cellular or physiological processes mediated by NO. While the provided search results mention this compound in the context of PubChem, indicating its existence and some basic identity information, detailed studies on its specific biological activities or research findings were not prominently featured. nih.gov Therefore, this compound represents a specific instance of an S-nitrosothiol compound, whose precise contributions and research findings would be detailed in studies specifically designed to investigate its unique properties as an NO-releasing agent.

Properties

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.7

InChI

InChI=1S/C8H6ClNO2S/c9-6-3-1-5(2-4-6)7-8(11)12-10-13-7/h1-4,7-8H

InChI Key

YCOSQMHGRDRAGH-UHFFFAOYSA-N

SMILES

Clc1ccc(cc1)C1[S]=NOC1O

Synonyms

4-(p-chlorophenyl)-1,3,2-Oxathiazolylium-5-olate

Origin of Product

United States

Characterization of Nitric Oxide Release and Decomposition from Cay10564

Mechanistic Pathways of Nitric Oxide Generation from CAY10564

This compound functions as a pH-controlled nitric oxide donor, exhibiting its NO-releasing properties primarily under acidic conditions. caymanchem.comtargetmol.cn While the precise, detailed mechanistic pathway for NO generation from this compound, as a member of the 4-aryl-1,3,2-oxathiazolylium-5-olates class, is complex and distinct from traditional S-nitrosothiols, its activity is notably triggered or significantly enhanced in acidic environments. caymanchem.com This pH-dependent characteristic distinguishes it from NO donors that rely on enzymatic activation or spontaneous decomposition independent of acidity.

Kinetic Studies of this compound Decomposition and NO Release under Defined Conditions

Kinetic studies provide insight into the rate at which this compound decomposes and releases nitric oxide. Under defined conditions, specifically in a 0.1 M phosphate (B84403) buffer at pH 5.0 and a temperature of 37°C, this compound has been shown to decompose with a half-life of one minute. caymanchem.comcaymanchem.com This relatively rapid decomposition rate at a slightly acidic pH highlights its capacity for swift NO release under conditions mimicking certain biological or experimental environments.

Table 1: this compound Decomposition Half-life

ConditionHalf-life
0.1 M Phosphate Buffer, pH 5.0, 37°C1 minute

Influence of Environmental Acidity on this compound's NO Donor Functionality

The functionality of this compound as a nitric oxide donor is significantly influenced by the environmental acidity, specifically the pH. It is characterized as a pH-controlled NO donor, with its activity being more pronounced under acidic conditions. caymanchem.comtargetmol.cn This pH dependence has been demonstrated in studies evaluating its biological effects. For instance, this compound showed a marked difference in its ability to relax phenylephrine-constricted rat aortic strips at different pH levels. At pH 6.0, it induced a 59% relaxation, whereas at pH 7.4, the relaxation was significantly lower at 16%. caymanchem.com This data clearly illustrates that a more acidic environment enhances this compound's efficacy in delivering functional nitric oxide.

Table 2: Influence of pH on this compound Activity

Condition (pH)Effect (Relaxation of phenylephrine-constricted rat aortic strips)
6.059% relaxation
7.416% relaxation

Investigation of Cay10564 S Biological Activities in Advanced Research Models

Studies on Vascular Smooth Muscle Reactivity and Vasomodulation

The effects of CAY10564 on the reactivity of vascular smooth muscle have been examined in ex vivo preparations. These studies provide insight into its potential as a vasomodulator.

Analysis of this compound-Induced Relaxation in ex vivo Tissue Preparations (e.g., Phenylephrine-Constricted Aortic Strips)

Studies utilizing ex vivo tissue preparations, such as phenylephrine-constricted rat aortic strips, have demonstrated the ability of this compound to induce relaxation. The extent of this relaxation is influenced by the environmental pH. At a pH of 6.0, this compound was observed to relax phenylephrine-constricted rat aortic strips by 59%. At a slightly higher pH of 7.4, the relaxation effect was reduced to 16% uni.lu. This indicates a pH-dependent mechanism for its vasorelaxant activity.

Table 1: this compound-Induced Relaxation of Phenylephrine-Constricted Rat Aortic Strips

pHRelaxation (%)
6.059
7.416

Mechanisms Underlying this compound's Vascular Effects

The mechanism underlying this compound's vascular effects is attributed, at least in part, to its function as a nitric oxide donor frontiersin.orguni.lu. Nitric oxide is a well-established signaling molecule known to induce vasorelaxation by activating the soluble guanylate cyclase pathway in vascular smooth muscle cells, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation glpbio.commdpi.com. As an S-nitrosothiol, this compound is capable of releasing NO under specific conditions, particularly in acidic environments, which aligns with the observed pH-dependent relaxation in aortic strips uni.lu.

Modulation of Intracellular Signaling Cascades by this compound

Beyond its effects on vascular smooth muscle, this compound has also been shown to modulate intracellular signaling pathways, specifically focusing on the extracellular signal-regulated kinase (ERK) pathway.

Examination of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Research has indicated that this compound acts as an inhibitor of cellular ERK phosphorylation glpbio.com. The ERK pathway is a crucial signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival. Modulation of this pathway by chemical compounds can have significant biological consequences.

Comparative Analysis of ERK Pathway Modulation with Reference Compounds

This compound's activity in inhibiting cellular ERK phosphorylation has been noted to be superior to that of Vemurafenib, a known inhibitor of the ERK pathway component B-Raf glpbio.com. This comparative finding highlights this compound as a potentially more potent modulator of ERK phosphorylation in cellular contexts compared to certain existing inhibitors.

Cellular Responses to this compound in in vitro Systems

While this compound has demonstrated effects on vascular smooth muscle reactivity and ERK phosphorylation, detailed research findings specifically on its broader impact on other cellular responses in in vitro systems, such as proliferation, migration, or apoptosis in various cell types, were not extensively available in the reviewed literature. This compound is a research chemical associated with research areas including Cardiovascular Disease, Cell Biology, and Oxidative Stress, suggesting potential applications in studying related cellular processes. However, specific experimental data detailing this compound's direct effects on cellular proliferation, migration, or apoptosis in relevant in vitro models were not found within the scope of this investigation.

Mechanistic Insights into Cay10564 S Cellular and Molecular Interactions

Elucidation of Putative Molecular Targets and Interaction Dynamics

CAY10564 functions as a pH-controlled nitric oxide (NO) donor. bertin-bioreagent.comcaymanchem.com S-Nitrosothiols (RSNOs), a class of molecules that includes this compound, are known to function as exogenous and endogenous NO donors. bertin-bioreagent.com The release of NO from this compound is dependent on the surrounding pH, with a reported half-life of one minute in 0.1 M phosphate (B84403) buffer at pH 5.0 and 37°C. bertin-bioreagent.com This pH-dependent decomposition suggests that this compound's activity and interaction dynamics may vary significantly depending on the cellular or tissue microenvironment.

While specific direct protein targets for this compound itself are not extensively detailed in the provided information, its action as an NO donor implies downstream effects mediated by nitric oxide signaling pathways. NO is a versatile signaling molecule involved in numerous physiological processes, interacting with various enzymes and proteins. The pH-controlled release of NO from this compound would thus modulate these NO-sensitive pathways.

Influence on Cellular Homeostasis and Stress Response Pathways

Cellular homeostasis is maintained by intricate balance mechanisms, and disruptions can lead to various pathological conditions. This compound's role as an NO donor suggests a potential influence on pathways involved in maintaining this balance, particularly those related to cellular stress.

Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify them. wikipathways.orgresearchgate.net Nitrosative stress involves an excess of reactive nitrogen species, often linked to NO. As a nitric oxide donor, this compound directly influences the levels of reactive nitrogen species.

Antioxidant defense mechanisms are critical for mitigating the damage caused by oxidative and nitrosative stress. One of the most important natural antioxidants is glutathione (B108866) (GSH). caymanchem.comnih.gov Glutathione exists in reduced (GSH) and oxidized (GSSG) forms, and the GSH:GSSG ratio is a key indicator of the cellular redox environment and associated cellular health. nih.gov

Glutathione homeostasis is maintained by a balance between synthesis (de novo and salvage pathways) and utilization through detoxification, signaling, and antioxidant functions via GSH-dependent enzymes. nih.gov Glutathione peroxidases (GPx) utilize GSH to reduce hydroperoxides, and glutathione S-transferases (GST) detoxify xenobiotic compounds by forming GSH conjugates. nih.gov

Given that this compound is an NO donor, its interaction with the glutathione system is plausible. S-Nitrosylation, the covalent attachment of an NO group to a thiol group, is a key post-translational modification mediated by NO that can affect protein function. Glutathione itself can be S-nitrosylated to form S-nitrosoglutathione (GSNO), which also acts as an NO donor. bertin-bioreagent.com Changes in NO levels due to this compound could potentially influence the balance of the glutathione system, including the GSH:GSSG ratio and the activity of glutathione-dependent enzymes, thereby modulating the cellular antioxidant capacity. Studies have shown that oxidative stress can elevate glutathione levels and induce the activity of gamma-glutamylcysteine (B196262) synthetase, the rate-limiting enzyme in GSH synthesis. nih.gov

Modulation of Oxidative and Nitrosative Stress

Interactions with Lipid Metabolism and Eicosanoid Pathways

Lipid metabolism is a complex network of pathways involving the synthesis, breakdown, and transport of lipids, crucial for energy storage, membrane structure, and signaling. mdpi.comfrontiersin.orgnih.govmdpi.com Eicosanoids are a family of bioactive lipids derived primarily from arachidonic acid, playing significant roles in inflammation, immunity, and other physiological processes. frontiersin.orgcreative-proteomics.comnih.govmdpi.comresearchgate.net

Eicosanoids are produced through the action of enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes. frontiersin.orgcreative-proteomics.comnih.govresearchgate.net These pathways lead to the formation of prostaglandins, thromboxanes, leukotrienes, and other lipid mediators. creative-proteomics.com

While direct interactions of this compound with specific enzymes or intermediates of lipid metabolism or eicosanoid pathways are not explicitly detailed in the provided search results, the role of NO in modulating various cellular signaling pathways suggests potential indirect interactions. NO has been shown to influence lipid metabolism and inflammation, processes closely linked to eicosanoid production. For instance, some studies highlight the link between lipid metabolism and cellular stress responses. frontiersin.orgnih.gov Additionally, eicosanoids themselves are involved in regulating inflammatory responses, which can be influenced by the cellular redox state and NO signaling. frontiersin.orgcreative-proteomics.comnih.govmdpi.comresearchgate.net

Further research would be needed to specifically delineate how this compound, as an NO donor, might directly or indirectly modulate lipid metabolic enzymes or the synthesis and activity of specific eicosanoids.

Illustrative Data Table: this compound Decomposition Half-life

ConditionHalf-lifeReference
0.1 M Phosphate Buffer, pH 5.0, at 37°C1 minute bertin-bioreagent.com
0.1 M Phosphate Buffer, pH 6.0, at 37°C- bertin-bioreagent.com
0.1 M Phosphate Buffer, pH 7.4, at 37°C- bertin-bioreagent.com

Note: Half-lives at pH 6.0 and 7.4 are not explicitly stated as 1 minute in the provided text, though relaxation effects on aortic strips were observed. bertin-bioreagent.com

Illustrative Data Table: this compound Effect on Phenylephrine-Constricted Rat Aortic Strips

ConditionRelaxation (%)Reference
0.1 M Phosphate Buffer, pH 6.0, at 37°C59% bertin-bioreagent.com
0.1 M Phosphate Buffer, pH 7.4, at 37°C16% bertin-bioreagent.com

Exploration of Cay10564 S Research Applications in Biomedical Fields

Investigation in Oncology Research Paradigms

Research involving CAY10564 includes investigations within oncology research paradigms. bertin-bioreagent.com This area of study focuses on understanding the potential effects of this compound on cancer cells and related biological processes.

Effects on Malignant Cell Line Proliferation and Viability

Studies in oncology research paradigms investigate the effects of compounds like this compound on the proliferation and viability of malignant cell lines. Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are commonly used to determine the number of viable cells in culture by quantifying ATP, which indicates metabolically active cells. criver.comoncotarget.com Proliferation assays, such as the BrdU proliferation assay, are also employed to assess the impact on cell growth. nih.gov Research in this area aims to understand if and how this compound influences the growth and survival of cancer cells in laboratory settings. For example, studies on other compounds in cancer research have shown varying effects on cell proliferation and viability depending on the cell type and concentration. nih.govnih.gov

Analysis of Signaling Pathway Perturbations in Cancer Cell Models

Analysis of signaling pathway perturbations in cancer cell models is a critical aspect of oncology research involving compounds like this compound. Signaling pathways play crucial roles in controlling cellular processes, and their dysregulation is fundamentally linked to the onset and progression of cancer. mdpi.com Researchers investigate how this compound might interact with or alter the activity of these pathways within cancer cells. Examples of key signaling pathways frequently studied in cancer include the PI3K/AKT/mTOR pathway and the Ras/MAPK pathway, both of which are often mutated or activated in malignancies. mdpi.com Perturbations in pathways like JAK-STAT signaling have also been linked to cancer cell survival and the tumor microenvironment. nih.govfrontiersin.org Understanding how this compound affects these intricate cellular communication networks can provide insights into its potential mechanisms of action in cancer research.

Contributions to Inflammation Research

This compound is also being explored for its contributions to inflammation research. bertin-bioreagent.com Inflammation is a complex biological response involved in various diseases, and compounds that can modulate inflammatory processes are of interest for therapeutic research. While the specific contributions of this compound to inflammation research are not detailed in the provided snippets, the compound's inclusion in this research area suggests potential interactions with inflammatory pathways or mediators. Other compounds studied in inflammation research include those with anti-inflammatory activities, such as 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which has shown anti-inflammatory function by blocking AP-1-mediated luciferase activity. glpbio.com

Implications in Epigenetic Modulation and Gene Expression Studies

The implications of this compound in epigenetic modulation and gene expression studies are another area of research. bertin-bioreagent.comcriver.com Epigenetic mechanisms, such as histone modification, play a significant role in regulating gene expression, and their dysregulation can contribute to diseases, including cancer. nih.gov Histone deacetylase (HDAC) inhibitors, for instance, are a class of compounds known to influence gene expression through epigenetic modulation. frontiersin.orgnih.govmdpi.com Research in this area investigates whether this compound can affect epigenetic marks or alter gene expression patterns, potentially offering insights into its biological activities. Studies on other compounds have demonstrated that epigenetic modulation can impact processes relevant to cancer and immunity. elifesciences.orgnih.gov

Potential Research in Neuroscience Applications

This compound has potential research applications in neuroscience. bertin-bioreagent.com Neuroscience research encompasses the study of the nervous system, including its structure, function, development, and disorders. While specific details about this compound's role in neuroscience research are not provided, this area of study might involve investigating its effects on neuronal function, signaling, or in models of neurological conditions. Research in neuroscience applications can involve studying the impact of various compounds on neural pathways or processes. glpbio.com

Studies in Metabolic Pathway Regulation

Studies involving this compound also extend to the regulation of metabolic pathways. bertin-bioreagent.com Metabolic pathways are series of biochemical reactions that are essential for maintaining cellular function and homeostasis. sajaa.co.zanumberanalytics.com Dysregulation of these pathways is implicated in various diseases, including metabolic disorders and cancer. numberanalytics.commdpi.com Research in this area would explore how this compound might influence the enzymes or processes involved in key metabolic pathways. The regulation of metabolic pathways is a complex process involving enzymes, hormones, and signaling molecules. numberanalytics.comfunaab.edu.ngtaylorandfrancis.com Understanding the impact of compounds like this compound on these pathways can provide insights into their potential therapeutic relevance.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11384493
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid133644381
Cianidanol9064
Glycolysis6008
ATP5950
ADP135398611
AMP6092
Pi1061
F-6-P698
CTP607
Carbamyl PO4161871
L-aspartate233
NADPH5844
Isosorbide-2-nitrate6991
Isosorbide dinitrate3792
NO-Rosa5Not Available
Nicorandil N-oxideNot Available
Nicorandil4489
CAY10565Not Available
CAY10562Not Available
CAY10563Not Available
β-Gal-NONOateNot Available
9-Nitrooleate5283330
10-NitrooleateNot Available
Piloty's AcidNot Available
NO-Losartan ANot Available
NO-IndomethacinNot Available
SIN-1 (chloride)3033467
SE 175Not Available
SNAP53430
Molsidomine4245
S-Nitroso-L-glutathione441305
Angeli's Salt10113
5-fluorouracil3385
irinotecan60839
cisplatin2767
gemcitabine60750
IFN-γ36025607
anti-CD3 antibodyNot Available
anti-CD28 antibodyNot Available
phytohemagglutinin (PHA)Not Available
ipilimumab11478945
nivolumab16715709
pembrolizumab124045867
CTLA-4938
PD-15181
IDO3620
MYB678
HDAC23066
FOXA22309
XAV9399920203
CCD-18CoNot Available
BJNot Available
WI-38Not Available
RPMI-164010844
Chitosan71853
Sodium butyrate (B1204436) (NaBT)503
Suberoylanilide Hydroxamic Acid (SAHA)5311207
LBH-589608135
Trichostatin A (TSA)444732
Magnaporthe oryzae45229
H3K9acNot Available
bsr-d1Not Available
PR10BNot Available
OsNAC4Not Available
OsKS4Not Available
JAK-STATNot Available
STAT16772
STAT26773
STAT36774
Type I interferonsNot Available
Type II interferonsNot Available
IL-63713
JAK23717
TGF-β7039
MFsNot Available
PI3K/AKT/mTORNot Available
Ras/MAPKNot Available
RTK-CDK4/6Not Available
BRCA1672
p537157
p211027
CDK4/6 inhibitorsNot Available
PARP inhibitorsNot Available
RB5926
E2F1858
estrogen5751
MCF7 cellsNot Available
KRAS3845
LUADNot Available
Asf1a25836
GM-CSF3593
T-cell activationNot Available
anti-PD-1Not Available
ASF1A inhibitionNot Available
HIV-1134839
CD4 T cellsNot Available
NK Cell KillingNot Available
cytotoxic T-lymphocytes (CTL)Not Available
HLA class INot Available
Nef1541434
vorinostat5311207
romidepsin5352475
panobinostat608135
unspliced cell associated HIV-1 RNANot Available

Data Table: Research Areas for this compound

Research AreaMentioned in Snippets?
OncologyYes bertin-bioreagent.comcaymanchem.com
InflammationYes bertin-bioreagent.comnordicbiosite.com
EpigeneticsYes bertin-bioreagent.com
NeuroscienceYes bertin-bioreagent.comcaymanchem.com
MetabolismYes bertin-bioreagent.comcaymanchem.com
Oxidative InjuryYes bertin-bioreagent.com
Cardiovascular SystemYes caymanchem.com
Cell BiologyYes caymanchem.com
EndocrinologyYes caymanchem.com
Lipid BiochemistryYes bertin-bioreagent.comcaymanchem.com
Reactive SpeciesYes caymanchem.com
ToxicologyYes caymanchem.com
Xenobiotic MetabolismYes caymanchem.com

Exploration in Bone Restoration and Repair Research

Research into bone restoration and repair aims to address conditions resulting from fractures, disease, or trauma, where the natural healing process may be impaired. While the broad field of bone repair research encompasses various approaches, including the use of growth factors, cell-based therapies, and biomaterials, pre-clinical drug discovery efforts are exploring this compound in this area. uni.lu The specific mechanisms and detailed findings of this compound's involvement in bone restoration and repair research were not available in the consulted literature.

Advanced Methodologies and Experimental Approaches for Cay10564 Research

Analytical Techniques for Compound Characterization and NO Detection

Precise characterization of CAY10564 and the reliable detection and quantification of the nitric oxide it releases are fundamental to this compound research. Various analytical techniques are employed for these purposes.

Chromatographic Methods (e.g., LC-MS/MS, HPLC, GC)

Chromatographic methods, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), are essential for the separation, identification, and quantification of this compound and its related compounds or metabolites. These techniques offer high sensitivity and specificity, crucial for analyzing complex biological or chemical samples. LC-MS/MS is particularly powerful for identifying and quantifying compounds in complex mixtures due to its ability to combine chromatographic separation with mass analysis. HPLC is widely used for separating and quantifying non-volatile or semi-volatile compounds, and it can be coupled with various detectors, including UV/Vis detectors. bertin-bioreagent.comresearchgate.net GC is suitable for volatile and semi-volatile compounds after appropriate sample preparation or derivatization. bertin-bioreagent.comsigmaaldrich.com These methods are routinely used in analytical laboratories for compound analysis and can be applied to study this compound's purity, stability, and presence in different matrices. bertin-bioreagent.com For instance, HPLC analysis is mentioned in the context of analyzing peroxidase assays and chiral LC and GC-MS have been used for analyzing compounds like prostaglandins. caymanchem.com

Spectroscopic Analysis (e.g., UV/Vis Spectroscopy)

Spectroscopic techniques, such as Ultraviolet-Visible (UV/Vis) spectroscopy, provide valuable information about the electronic structure and concentration of this compound. UV/Vis spectroscopy measures the absorption or transmission of light through a sample at different wavelengths. This compound has characteristic absorption maxima (λmax) at 202, 262, and 412 nm, which can be used for its identification and quantification in solution. caymanchem.com This technique is often used in conjunction with chromatographic methods or for quick assessment of sample purity and concentration.

Cell-Based Assays and High-Throughput Screening

Cell-based assays are critical for evaluating the biological activity of this compound, particularly its ability to donate NO and the downstream effects of NO release in living systems. High-throughput screening (HTS) leverages these assays to test large numbers of compounds or conditions efficiently. sigmaaldrich.combmglabtech.comyoutube.com

Fluorescence Microscopy and Live-Cell Imaging Applications

Fluorescence microscopy and live-cell imaging allow for the real-time visualization and tracking of cellular processes influenced by this compound. keyence.comthermofisher.comarxiv.orgleica-microsystems.comnikon.com Using fluorescent probes that respond to NO levels or indicators for specific cellular events, researchers can observe the dynamics of NO release from this compound within cells, its cellular localization, and the resulting changes in cellular morphology, signaling, or viability. nih.govthermofisher.comleica-microsystems.com Live-cell imaging requires maintaining a suitable environment for cells and minimizing phototoxicity, often utilizing specialized microscopes and imaging techniques like TIRF microscopy for events near the cell membrane. keyence.comthermofisher.comleica-microsystems.comnikon.com Fluorescent dyes like Cy5.5-NHS ester are used for labeling and imaging in cell cultures and in vivo experiments. glpbio.comglpbio.com

Cellular Assays for Signaling Pathway Activation (e.g., ERK Phosphorylation Assays)

This compound's role as an NO donor can impact various cellular signaling pathways. Assays measuring the activation status of key proteins in these pathways are essential. For example, the phosphorylation of Extracellular signal-regulated kinases (ERK1/2), a key event in the MAPK pathway involved in cell proliferation, differentiation, and migration, can be assessed using specific assays. bioassaysys.comassaygenie.comantibodies-online.comnih.gov Cell-based ELISA kits are available to quantify phosphorylated ERK1/2 in whole cells, providing a high-throughput method to study the effects of compounds like this compound on this pathway without the need for cell lysis. bioassaysys.comassaygenie.comantibodies-online.com These assays can be performed in a plate-based format and are compatible with HTS platforms. bioassaysys.comassaygenie.comnih.govrevvity.com

Development and Application of ex vivo Tissue Models

Ex vivo tissue models provide a valuable bridge between in vitro cell culture and in vivo animal studies, allowing researchers to study the effects of this compound in a more physiologically relevant context while maintaining experimental control. exadex-innov.comvo-cro.comconceptlifesciences.comrsc.orgten-bio.com These models involve maintaining live tissue explants from humans or animals under controlled laboratory conditions. exadex-innov.comvo-cro.comrsc.orgten-bio.com This approach preserves the complex cellular architecture, cell-cell interactions, and tissue microenvironment that are absent in traditional 2D cell cultures. conceptlifesciences.comrsc.orgten-bio.com Ex vivo models can be used to assess how this compound affects tissue-level responses, such as vasodilation (relevant to NO's vascular effects), inflammation, or other specific functions depending on the tissue type. bertin-bioreagent.comvo-cro.comten-bio.com The development of microfluidic systems is further enhancing ex vivo models by providing more precise control over the tissue environment, including nutrient and oxygen supply, mimicking in vivo conditions more closely. rsc.org

Implementation of in vivo Animal Models for Biological Evaluation (excluding clinical human trials)

In vivo animal models are a critical component of preclinical research, providing a platform to evaluate the biological activity, efficacy, and potential mechanisms of action of chemical compounds in a complex living system before eventual assessment in human clinical trials. These models are chosen based on their relevance to the biological target or disease area of interest. The use of animal models allows researchers to study the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic effects on various physiological processes. mdpi.comresearchgate.net

The implementation of in vivo studies involves careful consideration of ethical guidelines and regulatory requirements, such as those outlined by ARRIVE (Animal Research: Reporting of In Vivo Experiments) and PREPARE (Planning Research and Experimental Procedures on Animals), to ensure animal welfare and the reproducibility of results. mdpi.comresearchgate.netnc3rs.org.uk Various animal species, including rodents (such as mice and rats), are commonly used, with specific strains selected based on their genetic characteristics or their suitability as models for particular conditions. mdpi.combienta.net

Studies in animal models can encompass a range of experimental designs, such as those evaluating the compound's effect on specific biomarkers, disease progression in relevant models, or interactions with biological pathways. mdpi.com While in vivo studies are essential for understanding the complex biological effects of compounds, it is important to note that findings in animal models may not always directly translate to humans.

Based on the conducted searches, specific published research findings detailing the implementation of in vivo animal models specifically for the biological evaluation of this compound were not identified. Therefore, detailed research findings or specific data tables related to in vivo studies of this compound cannot be presented here.

Computational and Systems Biology Approaches in this compound Research

Computational and systems biology approaches play an increasingly vital role in modern chemical and biological research, offering powerful tools to complement experimental studies. cam.ac.ukhku.hkhis.sechemrxiv.orgweizmann.ac.il These methodologies utilize computational power and mathematical modeling to analyze complex biological data, predict molecular properties, simulate biological processes, and understand the intricate interactions within biological systems. cam.ac.ukhku.hkhis.sechemrxiv.orgweizmann.ac.il

Computational chemistry techniques, such as molecular docking and dynamics simulations, can be employed to predict the binding affinity and interaction modes of a compound with its potential biological targets, such as proteins or enzymes. chemrxiv.orgespublisher.commdpi.com Density Functional Theory (DFT) calculations can provide insights into the electronic structure and properties of a molecule. espublisher.commdpi.com These approaches can help in understanding the molecular basis of a compound's activity and guide the design of further experiments.

Systems biology approaches integrate data from various sources, including genomics, proteomics, and metabolomics, to build models that represent biological networks and pathways. cam.ac.ukhis.seweizmann.ac.il By analyzing these networks, researchers can gain a holistic understanding of how a compound might perturb a biological system and identify potential off-target effects or downstream consequences. weizmann.ac.il Machine learning techniques can also be applied to predict compound properties or identify potential therapeutic uses based on large datasets. chemrxiv.org

While these computational and systems biology tools offer significant advantages in accelerating research and providing mechanistic insights, their predictions often require experimental validation.

Based on the conducted searches, specific published research findings detailing the application of computational or systems biology approaches specifically in the study of this compound were not identified. Examples of computational studies on other compounds, such as a carbazole-pyranocoumarin conjugate and studies on enzyme mutations or catalytic pathways, illustrate the application of these methods in chemical and biological research. chemrxiv.orgespublisher.commdpi.com However, specific data or findings for this compound using these methodologies cannot be provided here.

Q & A

Q. Q1. What is the molecular mechanism of CAY10564 as a nitric oxide (NO) donor, and how does it differ from other S-nitrosothiols (RSNOs)?

this compound is an S-nitrosothiol (RSNO) that releases NO under acidic conditions, distinguishing it from endogenous RSNOs like S-nitrosoglutathione (GSNO), which require enzymatic or photolytic activation. Its pH-dependent NO release mechanism allows targeted applications in acidic microenvironments (e.g., tumor tissues or inflammatory sites) . Researchers should validate its NO release kinetics using chemiluminescence assays or amperometric sensors under varying pH conditions, comparing results to established RSNOs to confirm specificity .

Q. Q2. How should researchers design in vitro experiments to assess this compound bioactivity while controlling for pH variability?

Experimental design must account for pH-dependent activation. Use buffer systems (e.g., phosphate or acetate buffers) to maintain precise pH levels during assays. Include negative controls (e.g., non-acidic conditions) and positive controls (e.g., known NO donors like sodium nitroprusside). Measure NO release in real time using fluorometric probes (e.g., DAF-FM) and correlate with cellular responses (e.g., vasodilation or apoptosis) .

Q. Q3. What are the recommended methods for characterizing this compound stability and purity in pharmacological studies?

Characterization should include:

  • Spectroscopic analysis : UV-Vis and NMR to confirm structural integrity.
  • Chromatography : HPLC or LC-MS to assess purity (>95% is standard for in vitro studies).
  • Stability tests : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) using accelerated stability protocols .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound efficacy data across different experimental models (e.g., cell lines vs. animal studies)?

Contradictions often arise from model-specific factors (e.g., pH gradients, redox environments). Apply a dialectical analysis framework:

Identify principal contradictions : Determine if variability stems from biological context (e.g., tumor vs. healthy tissue) or technical factors (e.g., dosing regimens).

Prioritize dominant factors : For example, in tumor models, hypoxia-induced acidity may enhance this compound efficacy, whereas normal tissues may show minimal response .

Validate hypotheses : Use comparative studies with pH-modulating agents (e.g., proton pump inhibitors) to isolate environmental effects .

Q. Q5. What methodological strategies ensure reproducibility when integrating this compound into multi-omics studies (e.g., transcriptomics or metabolomics)?

  • Standardize protocols : Predefine NO release triggers (e.g., pH thresholds) and exposure durations.
  • Data triangulation : Combine omics data with functional assays (e.g., mitochondrial respiration measurements) to confirm mechanistic links.
  • Open science practices : Share raw data (e.g., sequencing files) and analytical pipelines via repositories like Zenodo, adhering to FAIR principles .

Q. Q6. How should researchers address ethical and technical challenges in using this compound for in vivo studies, particularly regarding off-target NO effects?

  • Ethical design : Use the lowest effective dose to minimize systemic NO spillover, which can cause hypotension. Implement blinding and randomization to reduce bias in outcome assessment.
  • Technical controls : Employ NO scavengers (e.g., carboxy-PTIO) in control groups to isolate this compound-specific effects. Monitor hemodynamic parameters continuously in animal models .

Q. Q7. What statistical approaches are optimal for analyzing dose-response relationships (e.g., IC50/EC50) in this compound studies with non-linear kinetics?

  • Non-linear regression : Use four-parameter logistic models (e.g., Hill equation) to fit dose-response curves.
  • Bootstrap resampling : Estimate confidence intervals for IC50 values, especially with heterogeneous data.
  • Sensitivity analysis : Test robustness by excluding outliers or varying pH conditions in simulations .

Methodological Pitfalls and Solutions

Q. Q8. How can researchers avoid overgeneralizing findings when this compound is applied to novel biological systems?

  • Contextualize mechanisms : Explicitly link findings to the specific microenvironment (e.g., pH, redox state) in the study.
  • Limit extrapolation : Use caveats in discussions (e.g., "These results are conditional on acidic pH, which may not reflect physiological conditions in all tissues") .

Q. Q9. What steps mitigate bias when interpreting contradictory results between this compound and other NO donors?

  • Blinded analysis : Separate data collection and interpretation roles among team members.
  • Adversarial collaboration : Invite critics to co-design validation experiments, reducing confirmation bias .

Q. Q10. How should interdisciplinary teams coordinate to study this compound’s dual roles in signaling and cytotoxicity?

  • Define milestones : Allocate tasks by expertise (e.g., chemists handle compound synthesis, biologists assess cytotoxicity).
  • Integrative frameworks : Use systems biology models to map NO’s pleiotropic effects, ensuring alignment between molecular and phenotypic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.